- Acid chloride synthesis by the palladium-catalyzed chlorocarbonylation of aryl bromides, Chemistry - A European Journal, 2015, 21(26), 9550-9555
Cas no 91085-56-2 (Ethyl 3,5-dichlorobenzoate)
Ethyl 3,5-dichlorobenzoate structure
Product Name:Ethyl 3,5-dichlorobenzoate
Numero CAS:91085-56-2
MF:C9H8Cl2O2
MW:219.06462097168
MDL:MFCD00221467
CID:61472
Update Time:2024-10-26
Ethyl 3,5-dichlorobenzoate Proprietà chimiche e fisiche
Nomi e identificatori
-
- Ethyl 3,5-dichlorobenzoate
- Ethyl 3,5-dichlorobenzoate
- ethyl3,5-dichlorobenzoate
- Benzoic acid, 3,5-dichloro-, ethyl ester
- 3,5-dichlorobenzoic acid ethyl ester
- RARECHEM AL BI 0057
- PubChem10323
- Ethyl 3,5-Dichloro Benzoate
- JRLNLVFPSMDPLU-UHFFFAOYSA-N
- ethyl 3,5-bis(chloranyl)benzoate
- SBB095707
- KM2973
- 3,5-Dichloro-benzoic acid ethyl ester
- VZ32080
- AS02909
- SY047602
- A843718
-
- MDL: MFCD00221467
- Inchi: 1S/C9H8Cl2O2/c1-2-13-9(12)6-3-7(10)5-8(11)4-6/h3-5H,2H2,1H3
- Chiave InChI: JRLNLVFPSMDPLU-UHFFFAOYSA-N
- Sorrisi: O=C(C1C=C(Cl)C=C(Cl)C=1)OCC
Proprietà calcolate
- Massa esatta: 217.99000
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 3
- Complessità: 175
- Superficie polare topologica: 26.3
Proprietà sperimentali
- Punto di ebollizione: 289℃ at 760 mmHg
- PSA: 26.30000
- LogP: 3.17010
Ethyl 3,5-dichlorobenzoate Informazioni sulla sicurezza
- Dichiarazione di pericolo: Irritant
- Istruzioni di sicurezza: S23; S24/25
-
Identificazione dei materiali pericolosi:
Ethyl 3,5-dichlorobenzoate Dati doganali
- CODICE SA:2916399090
- Dati doganali:
Codice doganale cinese:
2916399090Panoramica:
2916399090 Altri acidi monocarbossilici aromatici. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Acido acrilico\Acrilati o esteri devono essere imballati chiaramente
Riassunto:
2916399090 altri acidi monocarbossilici aromatici, loro anidridi, alogenuri, perossidi, perossiacidi e loro derivati IVA:17,0% Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
Ethyl 3,5-dichlorobenzoate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015007684-250mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A015007684-500mg |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 500mg |
$798.70 | 2023-08-31 | |
| Alichem | A015007684-1g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 97% | 1g |
$1519.80 | 2023-08-31 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E856511-500g |
Ethyl 3,5-Dichlorobenzoate |
91085-56-2 | 98% | 500g |
1,096.20 | 2021-05-17 | |
| Frontier Specialty Chemicals | Y15224-5 g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 5g |
$ 10.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | Y15224-25 g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 25g |
$ 27.00 | 2022-11-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Y15224-5g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 98% | 5g |
428.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | Y15224-25g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 98% | 25g |
1302.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB197-5g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 98% | 5g |
59.0CNY | 2021-08-04 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XB197-25g |
Ethyl 3,5-dichlorobenzoate |
91085-56-2 | 98% | 25g |
219CNY | 2021-05-08 |
Ethyl 3,5-dichlorobenzoate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Benzyltriphenylphosphonium chloride Catalysts: Bis(tri-tert-butylphosphine)palladium Solvents: Toluene ; 24 h, 20 atm, rt → 110 °C
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt; 2 h, rt
1.3 Solvents: Ethanol ; 2 h, rt
1.2 Reagents: 4-(Dimethylamino)pyridine Solvents: Toluene ; rt; 2 h, rt
1.3 Solvents: Ethanol ; 2 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Water
Riferimento
- Synthesis of trans- methyl ferulate bearing an oxadiazole ether as potential activators for controlling plant virus, Bioorganic Chemistry, 2021, 115,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; reflux
Riferimento
- 4-Amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase inhibitors, European Journal of Medicinal Chemistry, 2020, 208,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; 7 h, reflux
Riferimento
- Synthesis of novel indole derivatives containing double 1,3,4-oxadiazole moiety as efficient bactericides against phytopathogenic bacterium Xanthomonas oryzae, Chemical Papers, 2019, 73(1), 17-25
Metodo di produzione 5
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 h, rt → reflux
Riferimento
- Synthesis, characterization and antimicrobial evaluation of novel (E)-N'-(4-(1-((3,4-dimethoxypyridin-2-yl)methyl)-1H-1,2,3-triazol-4-yl)benzylidene)benzohydrazide derivatives, Oriental Journal of Chemistry, 2016, 32(4), 2155-2161
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; reflux
Riferimento
- Design, synthesis, insecticidal activity and 3D-QSR study for novel trifluoromethyl pyridine derivatives containing an 1,3,4-oxadiazole moiety, RSC Advances, 2018, 8(12), 6306-6314
Metodo di produzione 7
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 - 12 h, reflux
Riferimento
- Synthesis and anti-inflammatory activity of hydrazones bearing biphenyl moiety and vanillin based hybrids, Oriental Journal of Chemistry, 2017, 33(2), 971-978
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sulfuric acid ; reflux
Riferimento
- Synthesis and bioactivity of sulfide derivatives containing 1,3,4-oxadiazole and pyridine, Turkish Journal of Chemistry, 2019, 43(4), 1075-1085
Metodo di produzione 9
Condizioni di reazione
Riferimento
- Reductive carboxylation of aromatic esters by electron transfer from magnesium metal, Tetrahedron Letters, 2017, 58(3), 206-209
Metodo di produzione 10
Condizioni di reazione
1.1 Catalysts: Sulfuric acid Solvents: Ethanol ; 10 h, reflux
Riferimento
- Synthesis and antibacterial activity of some new quinoxaline-benzohydrazides, Indian Journal of Chemistry, 2016, (2), 207-212
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sulfuric acid Solvents: Ethanol ; 6 - 10 h, rt → reflux
Riferimento
- Synthesis and antimicrobial activity of new imidazole-hydrazone derivatives, Asian Journal of Chemistry, 2015, 27(10), 3605-3608
Ethyl 3,5-dichlorobenzoate Raw materials
Ethyl 3,5-dichlorobenzoate Preparation Products
Ethyl 3,5-dichlorobenzoate Letteratura correlata
-
M. Sheykhan,S. Khani,S. Shaabanzadeh,M. Joafshan Green Chem., 2017,19, 5940-5948
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
-
Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
Related Categories
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Esteri di acido benzoico
- Solventi e Chimici organici Composti organici Benzoidi Benzene e derivati sostituiti Acidi benzoici e derivati Esteri di acido benzoico
- Solventi e Chimici organici Composti organici Acidi/Esteri
91085-56-2 (Ethyl 3,5-dichlorobenzoate) Prodotti correlati
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
- 81800-41-1((S)-4,4,7A-Trimethyl-5,6,7,7A-tetrahydrobenzofuran-2(4H)-one)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
烟台朗裕新材料科技有限公司
Membro d'oro
CN Fornitore
Reagenti
Handan Zechi Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso